Periplocoside M

概要

説明

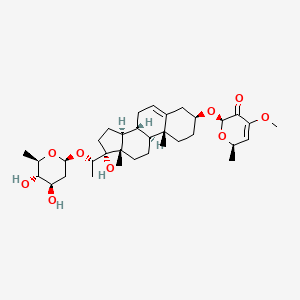

The compound Periplocoside M is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and intricate arrangement of functional groups, making it a subject of interest in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically starts with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the hydroxy and methoxy groups. The final steps involve the attachment of the oxan-2-yl and pyran-5-one moieties.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.

化学反応の分析

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

Reduction: The double bonds in the cyclopenta[a]phenanthrene structure can be reduced to form saturated compounds.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the double bonds would yield saturated hydrocarbons.

科学的研究の応用

Pharmacological Applications

Periplocoside M has been studied for its potential therapeutic effects in various medical conditions.

Anti-Inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. A study demonstrated that it could inhibit the activation of T cells and reduce cytokine production, making it a candidate for treating autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE). The compound was shown to reduce central nervous system inflammation in mouse models, highlighting its potential in managing conditions like multiple sclerosis .

Antitumor Activity

This compound has also been investigated for its antitumor effects. It is believed to induce apoptosis in cancer cells and inhibit tumor growth. Studies have shown that extracts from Cortex Periplocae, which contains this compound, can suppress the proliferation of various cancer cell lines, including SW480 and TE-13 cells . The mechanism involves modulation of apoptotic pathways and inhibition of pro-inflammatory cytokines, suggesting its utility as an adjunct therapy in cancer treatment.

Agricultural Applications

The insecticidal properties of this compound have made it a subject of interest in agricultural research.

Insecticidal Activity

This compound has been identified as a potent insecticide against various agricultural pests. Studies have reported significant insecticidal activity against lepidopteran larvae, particularly Mythimna separata and Plutella xylostella. The lethal dose (LD50) values indicate that this compound is effective at low concentrations, making it a promising candidate for organic pest control .

Case Studies

Several case studies illustrate the applications of this compound in both pharmacological and agricultural contexts.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

類似化合物との比較

Similar Compounds

Similar compounds include other derivatives of cyclopenta[a]phenanthrene and pyran-5-one, such as:

- Periplocoside M

- This compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

生物活性

Periplocoside M, a compound derived from the plant Periploca sepium, is part of a broader class of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Composition and Structure

This compound belongs to the family of C21-steroidal glycosides , which are characterized by their unique steroidal backbone and glycosidic moieties. These compounds are known for their various biological activities, including cardiotonic, anticancer, and insecticidal effects .

Pharmacological Activities

-

Antitumor Activity

- This compound exhibits significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including SW480 (colon cancer), MCF-7 (breast cancer), and SMMC-7721 (liver cancer) cells . The mechanism involves the activation of caspases and modulation of apoptotic pathways.

- Cardiotonic Effects

- Insecticidal Activity

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- V-type ATPase Inhibition : Studies indicate that this compound inhibits V-type ATPase activity in insect midgut cells, which is crucial for maintaining ion homeostasis and cellular pH .

- Proteomic Changes : Comparative proteomic analyses have revealed alterations in protein expression profiles in treated organisms, implicating pathways involved in metabolism and stress response .

Study 1: Antitumor Effects

In a study assessing the effects of this compound on breast cancer cells (MCF-7), researchers observed a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells, highlighting its potential as an anticancer agent.

Study 2: Insecticidal Activity

A field trial evaluated the effectiveness of this compound against Mythimna separata. The results showed an LC50 value of approximately 110 mg/L, indicating strong insecticidal properties. Histopathological examinations revealed severe damage to midgut tissues in treated larvae compared to controls.

Data Summary

特性

IUPAC Name |

(2R,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52O9/c1-18-15-27(39-6)30(37)31(40-18)43-22-9-12-32(4)21(16-22)7-8-23-24(32)10-13-33(5)25(23)11-14-34(33,38)20(3)42-28-17-26(35)29(36)19(2)41-28/h7,15,18-20,22-26,28-29,31,35-36,38H,8-14,16-17H2,1-6H3/t18-,19-,20+,22+,23-,24+,25+,26-,28+,29-,31+,32+,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUNKFNCRCGQRL-OIFJRFLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC(C(C(O6)C)O)O)O)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C=C(C(=O)[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@]5([C@H](C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O)O)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。